molecular formula C15H18Br4O2 B13836253 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

Cat. No.: B13836253
M. Wt: 567.0 g/mol
InChI Key: HVDXCGSGEQKWGB-BVKQVPBCSA-N
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Chemical Reactions Analysis

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Environmental Applications

Detection in Food Products
EHTBB has been detected in various food matrices, indicating its prevalence in the environment. A study analyzing dietary exposure found that EHTBB was present in 61.1% and 75.9% of food samples from two total diet studies conducted in China. The concentrations were notably higher in animal-derived foods compared to plant-derived foods . The estimated daily intakes (EDIs) of EHTBB were reported to be 1.33 and 0.97 ng/kg body weight/day for the respective studies, with vegetables contributing significantly to these intakes .

Hazard Quotient Assessments
The hazard quotient (HQ) for EHTBB was found to be comparable to that of other brominated flame retardants like decabromodiphenyl ethane and exceeded that of tetrabromobisphenol A (TBBPA). This suggests that EHTBB poses a potential risk through dietary exposure and warrants further investigation into its safety in food products .

Biological Studies

Metabolism and Excretion
Research on the disposition of EHTBB in animal models has shown that it is absorbed and metabolized effectively. In studies involving female Sprague-Dawley rats and male B6C3F1 mice, EHTBB was administered via oral gavage at varying doses. The findings indicated that cumulative excretion via feces increased with dose while urinary excretion decreased over time . Notably, metabolites such as tetrabromobenzoic acid were identified, indicating metabolic pathways that could inform toxicity assessments .

Pharmacokinetic Studies
The pharmacokinetics of EHTBB have been explored through isotopic labeling (e.g., deuterated forms), which aids in understanding its absorption and distribution within biological systems. Studies have shown that the compound is lipophilic, suggesting it may cross biological membranes easily, which is critical for assessing its potential bioaccumulation and toxicological effects .

Applications in Material Science

Flame Retardant Properties
As a brominated flame retardant, EHTBB is utilized in various materials to enhance fire resistance. Its effectiveness stems from its ability to interfere with combustion processes, making it valuable in industries such as electronics, textiles, and construction materials . The compound's stability under heat contributes to its application in products requiring high thermal resistance.

Regulatory Considerations

Given the emerging concerns regarding the safety of brominated flame retardants, regulatory bodies such as the European Food Safety Authority have called for comprehensive data on substances like EHTBB for risk assessment purposes . Continuous monitoring of EHTBB levels in food products and environmental samples is essential for public health protection.

Data Summary Table

Application AreaKey FindingsReferences
Food SafetyDetected in 61.1% - 75.9% of food samples; EDIs: 1.33 - 0.97 ng/kg bw/day
Biological ImpactAbsorption and metabolism studied; metabolites identified
Material ScienceEffective flame retardant; used in various industries
Regulatory ConcernsCalls for data by regulatory bodies for risk assessment

Comparison with Similar Compounds

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is unique among brominated flame retardants due to its specific structure and effectiveness. Similar compounds include:

These compounds share similar flame-retardant properties but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound .

Biological Activity

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (EHTBB) is a brominated flame retardant primarily utilized in consumer products to enhance fire resistance. Its chemical formula is C15H18Br4O2, with a molecular weight of 549.9 g/mol. The compound is known for its metabolic conversion to tetrabromobenzoic acid (TBBA) in humans, which plays a significant role in its biological activity and potential health effects.

Metabolism and Enzymatic Interaction

The metabolism of EHTBB involves its conversion to TBBA, occurring without enzymatic catalysis in human microsomes. Key parameters identified during this process include:

  • Km (Michaelis constant): 11.1 µM
  • Vmax (maximum velocity): 0.655±0.1440.655\pm 0.144 nmol/min per mg protein .

This metabolic pathway suggests that EHTBB does not significantly influence the activity of enzymes regulating thyroid hormone levels, indicating limited potential for endocrine disruption.

Toxicological Profile

Research indicates that while EHTBB itself is not classified as an endocrine disruptor, its metabolite TBBA exhibits notable biological activities:

  • Anti-estrogenic and anti-androgenic effects : TBBA has an IC50 value of 31.75 µM, suggesting it can inhibit estrogen and androgen receptor activities .
  • Neurological and reproductive toxicity : EHTBB has been associated with moderate hazards concerning these health issues due to environmental exposure .

Environmental Exposure

EHTBB has been detected in various environmental samples, including food products. A study found that it was present in:

  • 61.1% of samples from the 5th Chinese Total Diet Study (TDS)
  • 75.9% of samples from the 6th TDS .

The estimated daily intake (EDI) from these studies was found to be:

  • 1.33 ng/kg bw/day (5th TDS)
  • 0.97 ng/kg bw/day (6th TDS) .

Comparative Analysis with Other Flame Retardants

EHTBB's unique characteristics can be highlighted when compared with other flame retardants:

Compound NameCAS NumberKey Features
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate26040-51-7Similar applications as a flame retardant
Tetrabromobisphenol A79-94-7Higher toxicity profile compared to EHTBB
Decabromodiphenyl ether1163-19-5Widely used but associated with higher health risks

EHTBB is distinguished by its specific metabolic pathways and comparatively lower toxicity profile than alternatives like tetrabromobisphenol A .

Human Exposure Studies

In a recent study examining human exposure pathways to flame retardants, EHTBB was included among compounds assessed for their potential health impacts. The findings indicated:

  • Significant dermal exposure leading to the formation of TBBA as a major metabolite.
  • The metabolic process was primarily mediated by skin carboxylesterases rather than cytochrome P450 enzymes .

Risk Assessment and Regulatory Considerations

The European Food Safety Authority has highlighted the need for comprehensive data on EHTBB for risk assessment purposes due to its frequent detection in food products and potential health implications .

Properties

Molecular Formula

C15H18Br4O2

Molecular Weight

567.0 g/mol

IUPAC Name

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate

InChI

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D

InChI Key

HVDXCGSGEQKWGB-BVKQVPBCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br

Origin of Product

United States

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